Cas no 1858241-92-5 (1,3-Bis(5-ethoxycarbonyl-4-Methyl-2-thiazolyl)benzene, 97%)

1,3-Bis(5-ethoxycarbonyl-4-Methyl-2-thiazolyl)benzene, 97% 化学的及び物理的性質
名前と識別子
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- 1,3-Bis(5-ethoxycarbonyl-4-Methyl-2-thiazolyl)benzene, 97%
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- MDL: MFCD16658856
- インチ: 1S/C20H20N2O4S2/c1-5-25-19(23)15-11(3)21-17(27-15)13-8-7-9-14(10-13)18-22-12(4)16(28-18)20(24)26-6-2/h7-10H,5-6H2,1-4H3
- InChIKey: WMYQGKKJYWIJJX-UHFFFAOYSA-N
- SMILES: C1(C2=NC(C)=C(C(OCC)=O)S2)=CC=CC(C2=NC(C)=C(C(OCC)=O)S2)=C1
1,3-Bis(5-ethoxycarbonyl-4-Methyl-2-thiazolyl)benzene, 97% Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Oakwood | 097913-250mg |
1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene |
1858241-92-5 | 97% | 250mg |
$75.00 | 2023-09-17 | |
abcr | AB280452-250mg |
1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene; . |
1858241-92-5 | 250mg |
€169.50 | 2025-03-19 | ||
abcr | AB280452-1 g |
1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene; . |
1858241-92-5 | 1g |
€121.50 | 2023-04-26 | ||
abcr | AB280452-1g |
1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene; . |
1858241-92-5 | 1g |
€297.00 | 2025-03-19 | ||
1PlusChem | 1P023MV1-5g |
1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene |
1858241-92-5 | 97% | 5g |
$677.00 | 2024-06-17 | |
abcr | AB280452-5g |
1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene; . |
1858241-92-5 | 5g |
€1062.00 | 2025-03-19 | ||
Oakwood | 097913-1g |
1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene |
1858241-92-5 | 97% | 1g |
$150.00 | 2023-09-17 | |
Oakwood | 097913-5g |
1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene |
1858241-92-5 | 97% | 5g |
$600.00 | 2023-09-17 | |
1PlusChem | 1P023MV1-250mg |
1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene |
1858241-92-5 | 97% | 250mg |
$104.00 | 2024-06-17 | |
1PlusChem | 1P023MV1-1g |
1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene |
1858241-92-5 | 97% | 1g |
$183.00 | 2024-06-17 |
1,3-Bis(5-ethoxycarbonyl-4-Methyl-2-thiazolyl)benzene, 97% 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
1,3-Bis(5-ethoxycarbonyl-4-Methyl-2-thiazolyl)benzene, 97%に関する追加情報
Introduction to 1,3-Bis(5-ethoxycarbonyl-4-Methyl-2-thiazolyl)benzene, 97% (CAS No. 1858241-92-5)
1,3-Bis(5-ethoxycarbonyl-4-Methyl-2-thiazolyl)benzene, with the chemical identifier CAS No. 1858241-92-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This high-purity compound, available with a purity of 97%, serves as a valuable intermediate in the synthesis of various biologically active molecules. Its unique structural framework, incorporating both benzene and thiazole moieties, makes it a versatile building block for drug discovery and material science applications.
The compound's structure consists of a benzene ring substituted at the 1 and 3 positions with 5-ethoxycarbonyl-4-Methyl-2-thiazolyl groups. This arrangement imparts distinct chemical properties that make it particularly useful in medicinal chemistry. The presence of the ethoxycarbonyl (acetoxy) group enhances reactivity, allowing for further functionalization, while the thiazole ring contributes to biological activity by mimicking natural sulfur-containing heterocycles found in many bioactive compounds.
Recent advancements in pharmaceutical research have highlighted the potential of thiazole derivatives as scaffolds for developing novel therapeutic agents. Studies have demonstrated that compounds incorporating thiazole moieties exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 1,3-Bis(5-ethoxycarbonyl-4-Methyl-2-thiazolyl)benzene derivative is being explored as a precursor in synthesizing new molecules targeting these pathways.
In particular, researchers have been interested in leveraging the reactivity of the 5-ethoxycarbonyl group to introduce additional functional handles or to form complex libraries of derivatives for high-throughput screening. The 4-Methyl substitution on the thiazole ring further fine-tunes the electronic properties of the molecule, influencing its interactions with biological targets. This combination makes it an attractive candidate for structure-activity relationship (SAR) studies.
The synthesis of 1,3-Bis(5-ethoxycarbonyl-4-Methyl-2-thiazolyl)benzene involves multi-step organic transformations that require precise control over reaction conditions. The high purity (97%) ensures minimal impurities that could interfere with downstream applications, making it suitable for sensitive synthetic protocols and analytical studies. Advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly employed to confirm its identity and purity.
One notable application of this compound is in the development of kinase inhibitors, where thiazole-based structures have shown promise due to their ability to modulate enzyme activity. The 1,3-Bis(5-ethoxycarbonyl-4-Methyl-2-thiazolyl)benzene derivative can be further modified to create selective inhibitors targeting specific kinases involved in cancer progression or inflammatory diseases. Preliminary computational studies suggest that its scaffold can effectively bind to ATP pockets in kinase domains, providing a foundation for designing next-generation therapeutics.
Another area where this compound finds utility is in materials science, particularly in the design of organic semiconductors and luminescent materials. The conjugated system formed by the benzene and thiazole rings allows for tunable electronic properties, making it possible to develop materials with specific optoelectronic characteristics. Researchers are exploring its potential as a component in organic light-emitting diodes (OLEDs) or photovoltaic cells due to its ability to absorb and emit light efficiently.
The growing interest in sustainable chemistry has also prompted investigations into greener synthetic routes for producing 1,3-Bis(5-ethoxycarbonyl-4-Methyl-2-thiazolyl)benzene. Catalytic methods that minimize waste and energy consumption are being optimized to enhance scalability while maintaining high yields and purity. Such approaches align with global efforts to reduce the environmental footprint of chemical manufacturing processes.
In conclusion, 1,3-Bis(5-ethoxycarbonyl-4-Methyl-2-thiazolyl)benzene (CAS No. 1858241-92-5) represents a promising compound with diverse applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel bioactive molecules or advanced functional materials. As synthetic methodologies continue to evolve, this compound is expected to play an increasingly important role in cutting-edge scientific investigations.
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